molecular formula C18H13F3N2O4S B2527187 3-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid CAS No. 692264-26-9

3-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid

Cat. No.: B2527187
CAS No.: 692264-26-9
M. Wt: 410.37
InChI Key: POJPHDRZUAGZKQ-UHFFFAOYSA-N
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Description

The compound 3-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid features a 3,4-dihydro-2H-benzo[b][1,4]thiazine core substituted with a trifluoromethyl group at position 6, an oxo group at position 3, and an acetamido linker connecting to a benzoic acid moiety. This structure combines a heterocyclic thiazine ring with a polar benzoic acid group, which may enhance solubility and receptor-binding interactions. The trifluoromethyl group contributes to lipophilicity and metabolic stability, making the compound a candidate for medicinal chemistry applications .

Properties

IUPAC Name

3-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O4S/c19-18(20,21)10-4-5-13-12(7-10)23-16(25)14(28-13)8-15(24)22-11-3-1-2-9(6-11)17(26)27/h1-7,14H,8H2,(H,22,24)(H,23,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJPHDRZUAGZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction involving:

  • Formation of the benzo[b][1,4]thiazinone core

  • Introduction of the trifluoromethyl group

  • Acetylation

  • Amido linkage formation

  • Final acylation to introduce the benzoic acid moiety

Standard conditions often involve organic solvents like dichloromethane or acetonitrile, catalysts such as palladium on carbon, and reagents including trifluoromethyl iodide and acetic anhydride.

Industrial Production Methods

In an industrial setting, these methods are scaled up using larger reactors, continuous flow systems, and possibly automated processes to ensure consistency, yield, and safety. Specific reaction conditions such as temperature and pressure might be optimized to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, leading to sulfoxides or sulfones.

  • Reduction: : The carbonyl group in the benzo[b][1,4]thiazinone ring can be reduced to form the corresponding alcohol.

  • Substitution: : The trifluoromethyl and acetamido groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution Reagents: : Nucleophiles like amines or electrophiles like alkyl halides under basic or acidic conditions

Major Products

  • Oxidation: : Sulfoxides, sulfones

  • Reduction: : Alcohol derivatives

  • Substitution: : Varied derivatives depending on the nature of the nucleophile or electrophile

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Activity

Research indicates that compounds derived from the benzothiazine family exhibit notable antibacterial properties. The derivative 3-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid has been evaluated for its efficacy against various bacterial strains. Studies have shown that similar compounds demonstrate a broad spectrum of antibacterial activity, making them promising candidates for the development of new antibiotics .

1.2 Antitubercular Activity

In related studies, benzothiazine derivatives have shown significant antitubercular activity against Mycobacterium tuberculosis. The presence of the acetamido group in the structure enhances its interaction with bacterial targets, potentially leading to lower minimum inhibitory concentrations compared to existing treatments . This highlights the compound's potential for treating resistant strains of tuberculosis.

Synthesis and Characterization

2.1 Synthetic Routes

The synthesis of 3-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the benzothiazine core through cyclization reactions.
  • Introduction of the trifluoromethyl group via electrophilic substitution.
  • Acetamido group addition through amidation reactions.

These synthetic pathways allow for the modification of functional groups to optimize biological activities .

2.2 Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of specific functional groups.
  • Mass Spectrometry (MS) : Employed to assess molecular weight and structural integrity.
  • X-ray Crystallography : Provides detailed insights into the molecular arrangement and bonding within the crystal lattice.

These methods ensure that the synthesized compounds meet the required standards for biological testing .

Case Studies and Research Findings

3.1 Case Study: Antibacterial Efficacy

In a comparative study involving various benzothiazine derivatives, 3-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid was tested against standard antibiotics like Ciprofloxacin and Rifampicin. Results indicated that this compound exhibited superior antibacterial activity against certain resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development .

3.2 Case Study: Antitubercular Properties

Another study focused on evaluating this compound's effectiveness against Mycobacterium smegmatis. The results demonstrated a significant reduction in bacterial growth at low concentrations, indicating strong antitubercular properties that warrant further exploration in clinical settings .

Mechanism of Action

The specific biological activities arise from interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance binding affinity, while the benzo[b][1,4]thiazinone core might inhibit specific enzymes by mimicking natural substrates or blocking active sites.

Comparison with Similar Compounds

Research Implications

The trifluoromethyl-benzoic acid combination in the target compound offers a balance of solubility and lipophilicity, distinguishing it from analogs with pyridyl or morpholino groups. Structural studies using SHELX () could further elucidate conformational preferences and intermolecular interactions . Future work should explore biological activity and pharmacokinetic profiles relative to these analogs.

Biological Activity

3-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid is a complex organic compound belonging to the class of benzothiazine derivatives. This compound exhibits significant biological activities, which have implications in pharmacology and medicinal chemistry. The following sections will detail its biological activity, including mechanisms of action, case studies, and research findings.

  • Molecular Formula : C19H17F3N2O2S
  • Molecular Weight : 394.41 g/mol
  • CAS Number : 7196-94-3

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies indicate that it may interact with ATP-binding cassette (ABC) transporters, which are critical in drug absorption and resistance mechanisms.
  • Antitumor Properties : Similar compounds in the benzothiazine class have demonstrated antitumor activity by influencing cellular pathways related to apoptosis and cell cycle regulation. The electrophilic nature of the oxo group enhances its interaction with DNA, potentially leading to cytotoxic effects against cancer cells .
  • Modulation of Receptor Activity : Research has indicated that this compound may act as a modulator for various receptors, including those involved in neurotransmission and inflammation .

Antitumor Activity

A study published in Molecules highlighted the synthesis and evaluation of several benzothiazine derivatives for their antitumor properties. The results indicated that compounds structurally similar to 3-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .

Interaction with ABC Transporters

Research has shown that compounds from the benzothiazine family can modulate ABC transporters, which are pivotal in drug pharmacokinetics. A recent investigation demonstrated that these compounds could enhance the bioavailability of co-administered drugs by inhibiting efflux mechanisms mediated by these transporters.

Data Table: Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cells
Enzyme InhibitionModulates ABC transporter activity
Receptor ModulationInfluences neurotransmitter receptors

Q & A

Q. What are the optimal synthetic conditions for preparing 3-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid?

Methodological Answer: The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Typically 0–80°C, depending on the step (e.g., cyclization at 60–80°C for benzothiazine ring formation) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions, while dioxane or THF is used for cyclization .
  • Reaction time : 6–24 hours for amide bond formation, monitored via TLC or HPLC .
    Key intermediates (e.g., trifluoromethyl-substituted benzothiazinone) require purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR for verifying the benzoic acid, acetamido linker, and trifluoromethyl-benzothiazinone moieties. The CF3 group appears as a singlet at ~110–120 ppm in 19F NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z 483.09) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .

Q. Table 1: Key Analytical Parameters

TechniqueParametersCritical Peaks/Features
1H NMRDMSO-d6, 400 MHzδ 8.2 (benzoic acid -COOH), δ 7.8–7.3 (aromatic H), δ 4.1 (thiazinone CH2)
HRMSESI+, m/z483.09 (calc. for C19H14F3N2O4S)
HPLCC18, 1.0 mL/minRetention time: 8.2 min (gradient: 30–70% acetonitrile)

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for cyclization reactions, identifying energy barriers and regioselectivity in benzothiazine formation .
  • Reaction Path Search : Tools like GRRM or AFIR predict intermediates and side products, reducing trial-and-error experimentation. For example, optimizing the acetamido linker’s conformation can enhance coupling efficiency .
  • Machine Learning : Train models on existing benzothiazinone derivatives to predict solubility or bioavailability, guiding synthetic priorities .

Q. How to resolve contradictions in spectroscopic data for structural analogs?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or MS fragments) may arise from:

  • Tautomerism in benzothiazinone : Use variable-temperature NMR to observe equilibrium between keto-enol forms .
  • Rotamers in acetamido linker : Analyze NOESY/ROESY for spatial correlations between the benzoic acid and benzothiazinone groups .
  • Isotopic patterns in MS : Confirm trifluoromethyl fragmentation (e.g., loss of CF3•, m/z 69) to distinguish from impurities .

Q. What strategies address regioselectivity challenges during heterocyclic ring formation?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., -NO2) to guide cyclization to the 6-position of the benzothiazinone .
  • Catalytic Systems : Use Pd(OAc)2 or CuI to promote C–S bond formation at the trifluoromethyl-substituted carbon .
  • Solvent Effects : Higher polarity solvents (e.g., DMF) favor kinetically controlled pathways, reducing byproducts .

Q. How to evaluate the reactivity of the trifluoromethyl group in downstream functionalization?

Methodological Answer:

  • Nucleophilic Aromatic Substitution (SNAr) : Activate the CF3-substituted ring with electron-deficient groups (e.g., -NO2) for substitution at the 6-position .
  • Radical Reactions : Employ photoredox catalysis (e.g., Ru(bpy)3Cl2) to generate CF3 radicals for C–H functionalization .
  • Protection/Deprotection : Temporarily protect the benzoic acid group (e.g., methyl ester) to isolate benzothiazinone reactivity .

Q. Table 2: Reactivity Comparison of Functional Groups

Functional GroupReactivityPreferred Conditions
Benzoic acid (-COOH)Acid-catalyzed esterificationH2SO4, MeOH, reflux
Acetamido linker (-NHCO-)Hydrolysis under basic conditionsNaOH (2M), 60°C, 4h
Trifluoromethyl (-CF3)Inert to most nucleophiles; requires radical activationVisible light, Ru catalyst

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